molecular formula C11H13FN2 B3429002 1-(6-fluoro-1H-indol-3-yl)propan-2-amine CAS No. 712-11-8

1-(6-fluoro-1H-indol-3-yl)propan-2-amine

Cat. No.: B3429002
CAS No.: 712-11-8
M. Wt: 192.23 g/mol
InChI Key: XYJYWUUXCUJXAI-UHFFFAOYSA-N
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Description

Contextualization within Indole-Based Chemical Scaffolds: Significance and Research History

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals targeting conditions ranging from cancer to neurological disorders. The indole scaffold's versatility stems from its ability to interact with various biological targets, a property attributed to its unique electronic and structural features. This structural motif is found in essential biomolecules, including the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, sleep, and appetite.

The research history of indole-based compounds is extensive, with early investigations focusing on naturally occurring alkaloids. The development of synthetic methodologies has since vastly expanded the accessible chemical space, leading to the creation of novel derivatives with tailored properties. Among these are the tryptamines, a class of indolealkylamines that includes many psychoactive compounds.

A significant milestone in the exploration of fluorinated tryptamines was the work of Kalir and Szara in 1963, who first described the synthesis and pharmacological activity of several fluorinated derivatives, including 1-(6-fluoro-1H-indol-3-yl)propan-2-amine, also known as 6-fluoro-α-methyltryptamine (6-fluoro-AMT). Their initial studies in mice suggested that while the 5-fluoro isomer of α-methyltryptamine (AMT) exhibited similar activity to the parent compound, the 6-fluoro derivative showed a marked decrease in locomotor activity stimulation. This early work highlighted the profound impact that the position of fluorine substitution can have on biological outcomes.

Rationale for Fluorine Substitution in Indole Derivatives: Impact on Biological Activity and Metabolic Profile

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability. doi.orgresearchgate.net

In the context of indole derivatives, fluorination can influence several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be significantly increased, leading to a longer duration of action. For instance, hydroxylation at the 6-position of the indole ring is a known metabolic pathway for some tryptamines, and the presence of a fluorine atom at this position can block this transformation.

Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with amino acid residues in the binding pockets of target receptors. This can result in increased binding affinity and potency.

Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.

The strategic placement of fluorine allows for the fine-tuning of a compound's properties, making it a valuable tool in the optimization of lead compounds in drug discovery.

Overview of Research Paradigms and Methodological Approaches for this compound Investigations

The investigation of this compound and related fluorinated tryptamines employs a range of established and advanced scientific methodologies to elucidate their synthesis, chemical properties, and biological activities.

Synthesis and Characterization: The synthesis of this compound typically involves multi-step chemical reactions starting from a fluorinated indole precursor. The structural identity and purity of the synthesized compound are confirmed using a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), to confirm the molecular weight and fragmentation patterns of the compound. wikiwand.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Pharmacological Evaluation: To understand the biological activity of the compound at the molecular level, a variety of in vitro assays are employed:

Radioligand Binding Assays: These assays are used to determine the affinity of the compound for various receptors, particularly serotonin (5-HT) receptors, which are common targets for tryptamines. nih.gov By measuring the displacement of a radiolabeled ligand from the receptor, the binding affinity (Ki) of the test compound can be calculated.

Functional Assays: These experiments assess the functional consequence of the compound binding to a receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

Enzyme Inhibition Assays: Given that many tryptamines interact with monoamine oxidase (MAO), in vitro assays using recombinant human MAO-A and MAO-B are conducted to determine the compound's inhibitory potency (IC50). researchgate.netevotec.comnih.gov These assays often use a substrate that produces a fluorescent or colored product upon enzymatic conversion, allowing for spectrophotometric measurement of enzyme activity. nih.gov

In Vivo Behavioral Studies: Animal models are crucial for understanding the physiological and behavioral effects of the compound. A key behavioral paradigm used to assess the potential psychedelic-like activity of tryptamines in rodents is the head-twitch response (HTR) . wikipedia.orgljmu.ac.uk This rapid, involuntary head movement is a characteristic behavior induced by the activation of 5-HT2A receptors and is considered a reliable predictor of hallucinogenic potential in humans. wikipedia.org Dose-response studies are conducted to determine the potency of the compound in inducing this behavior.

Metabolic Studies: To investigate the metabolic fate of the compound, in vitro models such as human liver microsomes are utilized. researchgate.netnih.govresearchgate.netnih.gov These preparations contain a high concentration of drug-metabolizing enzymes and allow for the identification of potential metabolites formed through processes like hydroxylation, glucuronidation, and sulfation. The analysis of metabolites is typically performed using advanced LC-MS/MS techniques.

Detailed Research Findings

Research on this compound has provided valuable insights into the structure-activity relationships of fluorinated tryptamines.

Monoamine Oxidase Inhibition: One of the key pharmacological properties of α-methyltryptamines is their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862). In vitro studies have shown that this compound is an inhibitor of MAO-A. wikipedia.org However, its potency is reported to be lower than that of its non-fluorinated parent compound, α-methyltryptamine (AMT), and its 5-fluoro isomer. wikipedia.org

CompoundMAO-A IC50 (nM)
This compound580 - 1800
α-methyltryptamine (AMT)380
1-(5-fluoro-1H-indol-3-yl)propan-2-amine180 - 450
CompoundBiological ActivityNotes
This compoundInduces head-twitch response in rodentsSuggests 5-HT2A receptor agonism. wikipedia.org
α-methyltryptamine (AMT)Binds to 5-HT1 and 5-HT2 receptorsKnown psychedelic and stimulant effects. usdoj.gov
1-(5-fluoro-1H-indol-3-yl)propan-2-amineSerotonin-norepinephrine-dopamine releasing agent; 5-HT2A receptor agonistPotent MAO-A inhibitor. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11/h2-3,5-7,14H,4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYWUUXCUJXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045426
Record name 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine
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Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-11-8
Record name 6-Fluoro-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUORO-AMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F5HN29NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Chemical Transformations of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Retrosynthetic Analysis of the 6-Fluoroindole (B127801) and Propan-2-amine Moieties

The first logical disconnection is at the C3-Cβ bond of the indole (B1671886) nucleus, separating the 6-fluoroindole core from the propan-2-amine side chain. This leads to a 6-fluoroindole synthon (specifically, a nucleophilic C3-anion equivalent) and an electrophilic propan-2-amine synthon. A second key disconnection can be made at the Cα-N bond of the side chain.

These disconnections suggest two main synthetic approaches:

Formation of the indole ring first, followed by side-chain attachment. This is the most common strategy. The synthesis begins with the construction of the 6-fluoroindole scaffold. Subsequently, a three-carbon side chain is introduced at the C3 position, with the amine functionality installed either concurrently or in a later step.

Construction of the side chain first, followed by indole ring formation. In this less common approach, a precursor already containing the aminopropane unit is used to build the indole ring around it, for instance, via the Fischer indole synthesis.

The primary building blocks identified through this analysis are a 6-fluoroindole derivative and a three-carbon unit containing an amino group or its precursor. The following sections detail the practical execution of these strategies.

Classical Synthetic Routes to 1-(6-fluoro-1H-indol-3-yl)propan-2-amine

Traditional methods for synthesizing tryptamines have been well-established for decades and rely on robust, multi-step sequences. These routes are characterized by the initial formation of the indole ring system, followed by the installation of the ethylamine (B1201723) side chain.

Indole Ring Formation Methodologies (e.g., Vilsmeier-Haack, Fischer Indole Synthesis)

The construction of the 6-fluoroindole nucleus is the critical first phase. Several classical name reactions can be employed for this purpose.

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indole derivatives. byjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.comwikipedia.org To obtain the 6-fluoroindole core, the synthesis would commence with the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound, which upon rearrangement and elimination of ammonia (B1221849), yields the indole ring. wikipedia.org The reaction is versatile and can be catalyzed by various Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂, BF₃). wikipedia.org

The Vilsmeier-Haack reaction , while not a primary method for indole ring formation, is a crucial tool for its functionalization. wikipedia.orgijpcbs.com This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of a pre-formed indole ring using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgcambridge.orgorganic-chemistry.org Starting with 6-fluoroindole, the Vilsmeier-Haack reaction provides 6-fluoroindole-3-carbaldehyde, a key electrophilic intermediate for subsequent side-chain elaboration. cambridge.org

Other notable classical methods include the Leimgruber-Batcho indole synthesis, which offers a high-yielding route to indoles from o-nitrotoluenes, though it involves multiple steps. google.com

Table 1: Comparison of Classical Methodologies for 6-Fluoroindole Core Synthesis/Functionalization

Method Starting Materials Key Reagents Product Purpose
Fischer Indole Synthesis (4-Fluorophenyl)hydrazine, Aldehyde/Ketone Acid catalyst (e.g., H₂SO₄, ZnCl₂) 6-Fluoroindole Ring Formation
Vilsmeier-Haack Reaction 6-Fluoroindole, DMF POCl₃ 6-Fluoroindole-3-carbaldehyde C3-Functionalization

Side-Chain Elaboration Techniques (e.g., Henry Reaction, Reductive Amination)

Once the 6-fluoroindole nucleus is obtained, the next stage involves attaching the propan-2-amine side chain at the C3 position.

The Henry reaction (or nitroaldol reaction) is a classic carbon-carbon bond-forming reaction that provides a versatile route to the target molecule. wikipedia.org This pathway begins with the condensation of 6-fluoroindole-3-carbaldehyde (obtained, for example, via the Vilsmeier-Haack reaction) with nitroethane in the presence of a base. psu.eduorganic-chemistry.org This reaction forms a β-nitro alcohol intermediate, 1-(6-fluoro-1H-indol-3-yl)-2-nitropropan-1-ol. The nitro group can then be reduced to a primary amine, and the hydroxyl group removed, typically through a two-step process of dehydration to a nitroalkene followed by reduction (e.g., using lithium aluminum hydride, LiAlH₄), to yield the final product, this compound. wikipedia.org

A more direct and widely used method is reductive amination . libretexts.org This two-part process typically involves the reaction of a ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of the target compound, (6-fluoro-1H-indol-3-yl)acetone would be the key ketone intermediate. This ketone can be reacted with an ammonia source (such as ammonium (B1175870) acetate) to form an intermediate imine in situ, which is then reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The advantage of NaBH₃CN is its ability to selectively reduce the protonated imine in the presence of the starting ketone. masterorganicchemistry.com

Table 2: Key Side-Chain Elaboration Techniques

Method Indole Precursor Key Reagents Key Intermediate
Henry Reaction 6-Fluoroindole-3-carbaldehyde Nitroethane, Base, Reducing Agent (e.g., LiAlH₄) 1-(6-Fluoro-1H-indol-3-yl)-2-nitropropene
Reductive Amination (6-Fluoro-1H-indol-3-yl)acetone Ammonia source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN) In situ formed imine

Advanced Synthetic Methodologies for this compound and Analogues

Modern synthetic chemistry offers more sophisticated and efficient tools for constructing complex molecules, including catalytic systems that provide higher yields, milder reaction conditions, and greater control over stereochemistry.

Catalytic Approaches and Modern Coupling Reactions

Transition-metal catalysis has revolutionized indole synthesis. The Buchwald modification of the Fischer indole synthesis employs a palladium catalyst to facilitate the cross-coupling of aryl bromides with hydrazones, expanding the scope and improving the conditions of the classical method. wikipedia.org

For functionalization, iridium-catalyzed C-H borylation has emerged as a powerful technique for the late-stage modification of heterocycles. ossila.comresearchgate.net This method can selectively install a boronate ester group onto the indole scaffold, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce the desired side chain. This approach offers high regioselectivity and functional group tolerance. researchgate.net Furthermore, ruthenium-catalyzed tandem reactions, such as a hydrogen-transfer Fischer indole synthesis starting directly from alcohols instead of aldehydes or ketones, represent a more atom-economical approach. organic-chemistry.orgorganic-chemistry.org

Stereoselective Synthesis of Enantiomers of this compound

The target molecule possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to synthesize a single enantiomer. Modern synthetic methods provide powerful tools for achieving this.

Asymmetric Henry reactions can be performed using chiral catalysts, such as copper complexes with chiral ligands (e.g., bis(oxazoline) ligands), to produce the β-nitro alcohol intermediate in high enantiomeric excess. organic-chemistry.org Subsequent reduction of the nitro group preserves the stereocenter, leading to an enantiomerically enriched final product.

Biocatalysis offers an exceptionally efficient and environmentally friendly approach to chiral amines. mdpi.com Enzymes such as transaminases (TAs) can catalyze the asymmetric amination of a ketone precursor, (6-fluoro-1H-indol-3-yl)acetone, using an amine donor like isopropylamine. mdpi.com This single-step conversion can produce the desired amine with very high stereoselectivity. Similarly, imine reductases (IREDs) can be used for the stereoselective reduction of a pre-formed or in situ-generated imine. mdpi.com These enzymatic methods are increasingly employed in industrial processes for the manufacture of chiral pharmaceuticals due to their exquisite chemo-, regio-, and stereoselectivity. mdpi.com

Table 3: Comparison of Stereoselective Synthetic Methods

Method Precursor Catalyst Type Key Advantage
Asymmetric Henry Reaction 6-Fluoroindole-3-carbaldehyde Chiral Metal-Ligand Complex (e.g., Cu-BOX) Establishes chiral center early in the synthesis. organic-chemistry.org
Asymmetric Reductive Amination (Biocatalytic) (6-Fluoro-1H-indol-3-yl)acetone Transaminase (TA) or Imine Reductase (IRED) High enantiomeric excess, mild aqueous conditions, environmentally friendly. mdpi.com
Asymmetric Hydrogenation Enamine or Imine Intermediate Chiral Transition Metal Catalyst (e.g., Ru, Rh) High turnover numbers and enantioselectivity. mdpi.com

Derivatization and Analog Design for Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of new molecules with optimized properties. For this compound, these studies involve systematic modifications of its core structure—the indole ring system and the propan-2-amine side chain—to elucidate the chemical features crucial for its biological activity.

Modifications on the Indole Ring System

The indole nucleus is a key pharmacophore, and its substitution pattern significantly influences the pharmacological profile of tryptamine (B22526) derivatives. In the case of this compound, the fluorine atom at the C-6 position is a defining feature. SAR studies on related indole derivatives have shown that the nature and position of substituents on the indole ring can dramatically alter activity.

Research on other indole-containing compounds has demonstrated that introducing electron-withdrawing groups at the C-6 position can enhance biological activity in certain contexts. For instance, in a series of indole-3-glyoxylamides, the presence of strongly electron-withdrawing groups at C-6 led to compounds with optimal antiprion effects. researchgate.net This suggests that the 6-fluoro substituent in this compound likely plays a significant role in its electronic properties and, consequently, its interaction with biological targets.

Animal studies have indicated that 6-fluoro-AMT is somewhat less potent in its pharmacological activity compared to its non-fluorinated parent compound, α-methyltryptamine (AMT), and its 5-fluoro isomer, 5-fluoro-AMT. wikipedia.org Specifically, its half-maximal inhibitory concentration (IC50) for monoamine oxidase A (MAO-A) inhibition is reported to be in the range of 580 to 1,800 nM, which is higher than that of 5-fluoro-AMT (180 to 450 nM) and AMT (380 nM). wikipedia.org This highlights the sensitivity of activity to the position of the fluorine atom on the indole ring.

Further derivatization of the indole ring of this compound could involve the introduction of other substituents at various positions (e.g., C-2, C-4, C-5, C-7) or modification of the indole nitrogen (N-1). These modifications would allow for a systematic exploration of the steric and electronic requirements for activity.

Table 1: SAR of Indole Ring Modifications in Tryptamine Analogs

Compound Indole Ring Modification Observed Effect on Activity Reference
6-fluoro-AMT6-Fluoro substitutionLess potent MAO-A inhibitor compared to AMT and 5-fluoro-AMT. wikipedia.org wikipedia.org
Indole-3-glyoxylamidesC-6 electron-withdrawing groupsEnhanced antiprion activity. researchgate.net researchgate.net

Modifications on the Propan-2-amine Side Chain

The propan-2-amine side chain of this compound offers several sites for modification to probe SAR. These include the alpha-methyl group and the primary amine.

N-Alkylation and N-Acylation: The primary amine is a common target for derivatization. N-alkylation (e.g., N-methyl, N,N-dimethyl) or N-acylation can significantly impact a compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. General SAR studies on tryptamines have shown that the nature of the N-substituents is a critical determinant of activity and receptor selectivity.

Alpha-Methyl Group: The presence of the alpha-methyl group distinguishes this compound from its corresponding tryptamine (which would be 1-(6-fluoro-1H-indol-3-yl)ethan-1-amine). This methyl group introduces a chiral center and can influence metabolic stability by protecting the molecule from degradation by monoamine oxidase (MAO). wikiwand.com The stereochemistry of this alpha-methyl group can also be a critical factor for biological activity.

Table 2: Potential Side Chain Modifications and Their Rationale

Modification Type Specific Example Rationale for SAR Study
N-AlkylationN-methylation, N,N-dimethylationTo investigate the effect of amine substitution on receptor binding and lipophilicity.
N-AcylationN-acetylationTo explore the impact of introducing an amide functionality on activity and metabolic stability.
Alpha-Alkyl VariationReplacement of methyl with ethyl or propylTo probe the steric tolerance at the alpha position of the side chain.

Isosteric Replacements and Bioisosterism in the Context of this compound

Isosteric and bioisosteric replacements are key strategies in drug design to fine-tune the properties of a lead compound. cambridgemedchemconsulting.comselvita.com Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological effects.

In the context of this compound, the fluorine atom at the C-6 position is a prime candidate for bioisosteric replacement. Fluorine itself is often considered a bioisostere of a hydrogen atom due to its similar size, although its high electronegativity imparts significantly different electronic properties. cambridgemedchemconsulting.com

Potential bioisosteric replacements for the 6-fluoro group could include other halogens (Cl, Br), a cyano group (-CN), a hydroxyl group (-OH), or a methoxy (B1213986) group (-OCH3). Each of these replacements would alter the electronic and steric properties of the indole ring in a distinct way, providing valuable insights into the SAR. For instance, replacing fluorine with a cyano group would introduce a stronger electron-withdrawing effect, while a hydroxyl or methoxy group would introduce hydrogen-bonding capabilities and different electronic effects.

Table 3: Potential Bioisosteric Replacements for this compound

Original Group Potential Bioisostere Rationale for Replacement Reference
6-Fluoro6-Chloro, 6-BromoTo investigate the effect of halogen size and electronegativity. cambridgemedchemconsulting.com
6-Fluoro6-CyanoTo explore the impact of a strong electron-withdrawing group. cambridgemedchemconsulting.com
6-Fluoro6-Hydroxyl, 6-MethoxyTo introduce hydrogen bonding potential and different electronic properties. cambridgemedchemconsulting.com
Indole RingBenzothiophene, AzaindoleTo assess the importance of the indole scaffold for activity.

Precursor Analysis and Impurity Profiling from a Synthetic Perspective

The synthesis of this compound typically starts from a suitable fluorinated indole precursor. A common synthetic route involves the reaction of 6-fluoroindole with a nitroalkene followed by reduction.

A plausible synthetic pathway begins with the Vilsmeier-Haack formylation of 6-fluoroindole to produce 6-fluoroindole-3-carbaldehyde. This aldehyde can then undergo a Henry reaction with nitroethane to yield 1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene. Subsequent reduction of the nitroalkene, for example, using lithium aluminum hydride (LiAlH4), would afford the final product, this compound.

Potential Precursors:

6-Fluoroindole

6-Fluoroindole-3-carbaldehyde

Nitroethane

1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene

Impurity Profiling: During the synthesis, various impurities can be generated. These can arise from incomplete reactions, side reactions, or the degradation of intermediates and the final product. Thorough impurity profiling is crucial for ensuring the quality and purity of the final compound.

Common impurities could include:

Unreacted starting materials: Residual 6-fluoroindole or 1-(6-fluoro-1H-indol-3-yl)-2-nitroprop-1-ene.

Byproducts from the reduction step: Over-reduction or side reactions of the indole ring or other functional groups.

Isomeric impurities: If the starting materials are not pure, or if side reactions occur, other positional isomers of the fluorinated tryptamine could be formed.

Oxidation products: The indole ring can be susceptible to oxidation, leading to the formation of various degradation products.

Polymeric materials: Under certain reaction conditions, polymerization of indole derivatives can occur.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and quantification of these impurities.

Mechanistic Pharmacological Investigations of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine in Vitro & Non Human in Vivo

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine with various neurotransmitter receptors is a key aspect of its pharmacological profile. While comprehensive data remains limited, existing research provides some insights into its receptor binding affinities.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6)

Studies on fluorinated tryptamines suggest that substitutions on the indole (B1671886) ring can significantly influence affinity for serotonin (B10506) (5-HT) receptor subtypes. For instance, research on related fluorinated analogues of hallucinogenic tryptamines has shown that fluorination generally has a modest impact on 5-HT2A and 5-HT2C receptor affinity and intrinsic activity. nih.gov However, affinity for the 5-HT1A receptor was noted to be reduced in most cases. nih.gov In vivo studies with this compound have demonstrated that it elicits a head-twitch response in rodents. wikipedia.orgwikiwand.com This behavioral effect is a well-established proxy for agonistic activity at the 5-HT2A receptor, suggesting that this compound interacts with and activates this particular receptor subtype. wikipedia.orgwikiwand.com

A study on a series of fluorinated tryptamine (B22526) analogs indicated that while hallucinogen-like activity was generally diminished, one compound, 4-fluoro-5-methoxy-DMT, exhibited potent 5-HT1A agonist activity. nih.gov This highlights the nuanced effects of fluorine substitution patterns on serotonergic receptor interaction. The 5-HT6 receptor has been identified as a target for various centrally acting compounds, and its expression is concentrated in the central nervous system. nih.gov However, specific binding data for this compound at the 5-HT6 receptor is not currently available in the scientific literature.

Interactive Data Table: Serotonergic Receptor Interactions of Related Fluorinated Tryptamines

CompoundReceptor SubtypeAffinity (Ki, nM)Functional Activity
4-fluoro-5-methoxy-DMT5-HT1A0.23Potent Agonist
Fluorinated Tryptamines (General)5-HT2A/2CLittle effect on affinityFull Agonists
Fluorinated Tryptamines (General)5-HT1AGenerally reducedFull Agonists, reduced potency

Dopaminergic Receptor Subtype Interactions (e.g., D1, D2)

Detailed in vitro binding assays specifically characterizing the affinity of this compound for dopaminergic receptor subtypes, such as D1 and D2, are not extensively reported in the available scientific literature. The parent compound, α-methyltryptamine (αMT), is known to act as a releasing agent of dopamine (B1211576), but its direct receptor binding affinities are part of a more complex pharmacological profile. wikipedia.orgpsychonautwiki.org The influence of the 6-fluoro substitution on the dopaminergic receptor interactions of the α-methyltryptamine scaffold remains an area requiring further investigation.

Noradrenergic Receptor Interactions

Similar to the dopaminergic receptors, specific data on the binding affinity of this compound at noradrenergic receptors is not well-documented. The non-fluorinated parent compound, αMT, is known to be a releasing agent of norepinephrine (B1679862). wikipedia.orgpsychonautwiki.org The impact of the fluorine atom at the 6-position of the indole ring on direct receptor binding at α- and β-adrenoceptors has not been specifically elucidated for this compound.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by a range of endogenous trace amines, including tryptamine. wikipedia.orgpatsnap.comnih.gov Tryptamine derivatives are known to be agonists at this receptor. wikipedia.orgpatsnap.comnih.gov Given that this compound is a tryptamine derivative, it is plausible that it interacts with TAAR1. However, specific studies confirming and quantifying the binding affinity and functional activity of this particular fluorinated compound at TAAR1 are not currently available. The activation of TAAR1 is known to modulate the activity of classical neurotransmitters like dopamine, serotonin, and norepinephrine. patsnap.com

Neurotransmitter Transporter Modulation (Reuptake Inhibition and Release)

The primary documented pharmacological action of this compound is its inhibitory effect on monoamine oxidase A (MAO-A). wikipedia.orgwikiwand.com In vitro studies have determined its half-maximal inhibitory concentration (IC50) for MAO-A to be in the range of 580 to 1,800 nM. wikipedia.org This is less potent compared to its analogues, 5-fluoro-AMT (IC50 of 180 to 450 nM) and α-methyltryptamine (IC50 of 380 nM). wikipedia.org

The parent compound, α-methyltryptamine, is a well-known releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine. wikipedia.orgpsychonautwiki.org The effects of the 6-fluoro substitution on these transporter activities have not been specifically quantified for this compound. For comparison, the related compound 5-fluoro-AMT has been characterized as a fairly balanced serotonin-norepinephrine-dopamine releasing agent. wikipedia.org

Interactive Data Table: MAO-A Inhibition of this compound and Analogues

CompoundIC50 (nM) for MAO-A Inhibition
This compound580 - 1800
5-fluoro-AMT180 - 450
α-methyltryptamine (AMT)380

Enzyme Inhibition and Activation Studies

In vitro studies have demonstrated that this compound is an inhibitor of monoamine oxidase A (MAO-A). The half-maximal inhibitory concentration (IC₅₀) for MAO-A inhibition has been reported to be in the range of 580 to 1,800 nM. nih.gov This indicates a moderate potency for MAO-A inhibition. In comparison, the related compound 5-fluoro-α-methyltryptamine exhibits a higher potency with an IC₅₀ range of 180 to 450 nM for MAO-A, while the parent compound, α-methyltryptamine (AMT), has an IC₅₀ of 380 nM. nih.gov There is currently no specific data available regarding the inhibitory activity of this compound on monoamine oxidase B (MAO-B).

Table 1: Monoamine Oxidase A (MAO-A) Inhibition
CompoundIC50 (nM)Reference
This compound580 - 1,800 nih.gov
5-fluoro-α-methyltryptamine180 - 450 nih.gov
α-methyltryptamine (AMT)380 nih.gov

The interaction of this compound with cytochrome P450 (CYP) enzymes has been investigated in the context of a broader study on tryptamine-derived new psychoactive substances. This research showed that this compound (referred to as 6-F-AMT in the study) exhibited inhibitory activity against certain CYP isoforms.

Specifically, this compound was found to inhibit CYP2A6 activity in a range comparable to the known inhibitor tranylcypromine. It was also one of five α-methyltryptamines that showed inhibitory effects on CYP1A2, with a potency comparable to the reference inhibitor amiodarone. The study provides a comparative assessment of its inhibitory potential against a panel of CYP enzymes, though specific IC₅₀ values for each interaction were not detailed in the provided information.

There is no specific data available from in vitro or non-human in vivo studies concerning the direct inhibitory activity of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research into the cholinesterase inhibitory potential of various indole derivatives has been conducted, showing that the indole scaffold can be a basis for designing cholinesterase inhibitors. However, these studies have not specifically examined the 6-fluoro-α-methyltryptamine structure.

Intracellular Signaling Pathway Modulation

The influence of this compound on intracellular signaling pathways is a critical area of investigation to understand its cellular mechanism of action. This section explores its effects on G protein-coupled receptor (GPCR) signaling and kinase activity.

G Protein-Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, IP3)

As a tryptamine derivative, this compound is expected to interact with serotonin (5-HT) receptors, many of which are GPCRs that modulate second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) and the inositol (B14025) phosphate (B84403) (IP) pathway.

While specific studies on the direct modulation of cAMP and IP3 pathways by this compound are not extensively detailed in publicly available literature, its pharmacological profile can be inferred from its structural analogs. The parent compound, α-methyltryptamine (AMT), is a non-selective serotonin receptor agonist. wikipedia.orgpsychonautwiki.org The 5-HT receptor family is diverse in its signaling mechanisms: 5-HT1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. mdpi.com Conversely, 5-HT4, 5-HT6, and 5-HT7 receptors are coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP. mdpi.comnih.gov The 5-HT2 receptor subfamily, including the 5-HT2A receptor, is coupled to Gq/11 proteins, which activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

The observation that this compound induces the head-twitch response in rodents, a behavior strongly linked to 5-HT2A receptor agonism, suggests that it likely activates the Gq/11-PLC-IP3 signaling cascade. wikiwand.comwikipedia.org Its structural relative, 5-fluoro-AMT, is a known 5-HT2A receptor agonist. wikipedia.orgiiab.me

Table 1: Predicted GPCR Signaling Modulation by this compound Based on Analog Data

Receptor SubtypePredicted Primary Signaling PathwayPredicted Effect on Second MessengerBasis of Prediction
5-HT2AGq/11↑ IP3, ↑ DAGInduction of head-twitch response in rodents. wikiwand.comwikipedia.org
5-HT1AGi/o↓ cAMPCommon target for tryptamines. mdpi.com
Other 5-HT (Gs-coupled)Gs↑ cAMPCommon target for tryptamines. mdpi.comnih.gov

Kinase Activity Modulation

Direct research into the specific effects of this compound on kinase activity is currently limited in the scientific literature. However, modulation of kinase cascades is an expected downstream consequence of its interaction with GPCRs. For instance, activation of the 5-HT2A receptor and subsequent production of DAG can lead to the activation of Protein Kinase C (PKC). Similarly, changes in cAMP levels via other 5-HT receptors would directly impact the activity of Protein Kinase A (PKA). nih.gov

Furthermore, the compound's known inhibitory action on monoamine oxidase A (MAO-A) with an IC50 value in the range of 580 to 1,800 nM, could indirectly influence kinase signaling pathways through its effects on monoamine levels. wikiwand.comwikipedia.org

Cellular and Synaptic Neuropharmacological Effects (In Vitro/Ex Vivo Models)

The cellular and synaptic effects of this compound are being explored to elucidate its impact on neuronal function.

Electrophysiological Studies in Brain Slice Preparations

Neurotransmitter Release Assays

The parent compound, α-methyltryptamine (AMT), is known to act as a releasing agent for serotonin, norepinephrine, and dopamine. wikipedia.orgpsychonautwiki.org The closely related analog, 5-fluoro-AMT, also functions as a balanced serotonin-norepinephrine-dopamine releasing agent. wikipedia.orgiiab.me Based on this, it is highly probable that this compound also modulates monoamine release.

Table 2: Predicted Neurotransmitter Release Profile of this compound Based on Analogs

NeurotransmitterPredicted EffectBasis of Prediction
Serotonin (5-HT)ReleaseActivity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me
Norepinephrine (NE)ReleaseActivity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me
Dopamine (DA)ReleaseActivity of α-methyltryptamine and 5-fluoro-AMT. wikipedia.orgpsychonautwiki.orgwikipedia.orgiiab.me

Gene Expression and Proteomic Changes in Cellular Models

Direct studies on gene expression and proteomic alterations induced by this compound in cellular models are not currently available in the public domain. Research in this area would be valuable to understand the long-term neuroplastic changes that might be initiated by this compound. Such studies could reveal the upregulation or downregulation of genes and proteins involved in synaptic plasticity, neuronal structure, and signaling pathways.

Behavioral Pharmacology in Non-Human Animal Models (Mechanism-based studies, not efficacy)

Mechanistic pharmacological investigations into this compound, also known as 6-fluoro-α-methyltryptamine (6-Fluoro-AMT), have utilized non-human animal models to probe its effects on behavior. These studies are foundational in understanding how the compound interacts with biological systems to produce its effects, distinct from assessing its potential therapeutic value.

Locomotor Activity and Exploratory Behavior

Early research provided insight into the impact of 6-fluoro substitution on the stimulant properties of α-methyltryptamine (AMT). A key study conducted in reserpinized mice was designed to measure the potential of tryptamine derivatives to induce spontaneous locomotion. In these tests, this compound was compared directly with its non-fluorinated parent compound, α-methyltryptamine. mdma.ch

The results indicated a significant attenuation of locomotor stimulation for the 6-fluoro derivative. While α-methyltryptamine demonstrated a pronounced ability to reverse reserpine-induced akinesia and increase activity, this compound showed a marked decrease in this effect. mdma.ch This suggests that the fluorine atom at the 6-position of the indole ring diminishes the compound's capacity to stimulate locomotor activity, at least in this specific preclinical model. mdma.ch

Animal studies have generally concluded that this compound is pharmacologically less potent than either α-methyltryptamine or 5-fluoro-α-methyltryptamine. While not a direct measure of locomotor or exploratory activity, the compound is known to induce the head-twitch response (HTR) in rodents. The HTR is considered a behavioral proxy for psychedelic-like effects and is linked to 5-HT2A receptor agonism. nih.gov

Comparison of Locomotor Activity in Reserpinized Mice
CompoundObserved Effect on Locomotor ActivityRelative PotencyReference
α-Methyltryptamine (AMT)Active in reversing reserpine-induced ptosis and stimulating locomotionHigher mdma.ch
This compoundMarkedly decreased locomotor stimulation compared to AMTLower mdma.ch

Conditioned Place Preference/Aversion Studies (as tools to understand reinforcing mechanisms)

Conditioned Place Preference (CPP) and Conditioned Place Aversion (CPA) are widely used behavioral paradigms to assess the rewarding or aversive properties of psychoactive substances in non-human animal models. These tests are instrumental in understanding the reinforcing mechanisms that may contribute to a substance's abuse potential.

A thorough review of the scientific literature reveals a lack of specific studies investigating this compound in CPP or CPA paradigms. While the methodologies for these assays are well-established for a wide range of compounds, including other tryptamine derivatives, no published data are available that specifically report on the reinforcing or aversive effects of this compound using these models. Therefore, its capacity to induce place preference or aversion in non-human animals has not been experimentally determined or reported.

Receptor Occupancy Studies in Vivo (Non-Human)

In vivo receptor occupancy studies are critical for understanding the neuropharmacological mechanisms of a compound, as they measure the extent to which a drug binds to its target receptors in a living organism. These studies provide a direct link between administered dose, receptor interaction in the brain, and resulting behavioral or physiological effects.

Despite the existence of in vitro data characterizing the binding profile of this compound at various receptors, there is no evidence of in vivo receptor occupancy studies having been conducted or reported for this specific compound in non-human animal models. Techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography, which are commonly used to determine receptor occupancy for novel psychoactive substances, have not been applied to this compound according to the available scientific literature. Consequently, data on its brain target engagement, the relationship between dosage and receptor saturation, and the specific neural circuits it modulates in vivo remain uncharacterized.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine Derivatives

Elucidation of Pharmacophores for 1-(6-fluoro-1H-indol-3-yl)propan-2-amine Analogues

The pharmacophore for tryptamine (B22526) derivatives, including analogues of this compound, is generally understood to consist of several key features essential for molecular recognition and biological activity. These core features include the indole (B1671886) ring system, which serves as a crucial scaffold, and the ethylamine (B1201723) side chain.

Key pharmacophoric elements include:

The Indole Nucleus : The indole ring system is a fundamental component. The nitrogen atom within the indole ring often acts as a hydrogen bond donor, and the aromatic system itself engages in π-π stacking or hydrophobic interactions with receptor targets. Studies on related indole-based compounds have shown that the core indole scaffold is critical for binding. researchgate.net For instance, replacing the indole with a pyrrole (B145914) ring has been shown to consistently reduce potency, highlighting the importance of the specific bicyclic aromatic system. researchgate.net

The Basic Amine Group : The primary amine on the propane (B168953) side chain is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group is critical for forming a salt bridge or ionic interaction with an acidic amino acid residue (e.g., aspartate) in the binding pocket of target receptors, such as serotonin (B10506) receptors. manchester.ac.uk

The Ethyl Linker : The two-carbon chain separating the indole ring from the amine group provides the optimal spatial arrangement for these key features to interact with their respective binding sites on a receptor.

The Alpha-Methyl Group : The methyl group at the alpha position of the ethylamine side chain is known to influence the molecule's pharmacological profile, notably by providing steric hindrance that reduces metabolism by monoamine oxidase (MAO). nih.govrsc.org

Variations in these core features, such as substitutions on the indole ring, directly influence the molecule's interaction with its biological targets.

Impact of Substituent Position and Nature on Receptor Binding and Functional Activity

The position and electronic properties of substituents on the indole ring of tryptamine analogues profoundly affect their receptor binding affinity and functional activity. The fluorine atom at the 6-position of this compound is a key structural modification that differentiates it from other tryptamines.

Animal studies indicate that 6-fluoro-α-methyltryptamine (6-F-AMT) is somewhat less potent pharmacologically than its parent compound, α-methyltryptamine (AMT), or its 5-fluoro isomer (5-fluoro-AMT). researchgate.net This is reflected in its activity as a monoamine oxidase A (MAO-A) inhibitor, where it shows weaker inhibition compared to its analogues. researchgate.net

CompoundMAO-A Inhibition (IC₅₀)
This compound (6-Fluoro-AMT)580 - 1,800 nM researchgate.net
5-Fluoro-AMT 180 - 450 nM researchgate.net
α-Methyltryptamine (AMT) 380 nM researchgate.net

This interactive table summarizes the comparative MAO-A inhibitory potency.

The influence of substituent position is a well-established principle in the structure-activity relationships of indole derivatives.

Indole Ring Position : Research on substituted tryptamines has revealed that the position of a substituent on the indole ring is a critical determinant of receptor selectivity. nih.gov For example, substitutions at the 5-position of the indole ring often lead to high affinity for the 5-HT1A receptor. nih.gov In one series of indole derivatives, a fluorine atom at the C-5 position resulted in the highest affinity for the 5-HT1A receptor compared to other substituents like hydrogen or a methoxy (B1213986) group. wikipedia.org Conversely, moving substituents can drastically alter binding; studies on bis-indole compounds showed that changing the linkage from 6-6' to 5-6', 6-5', or 5-5' significantly reduced binding affinity and functional activity. nih.gov

These findings underscore that the specific placement of the fluorine atom at the 6-position, as opposed to other positions like 4 or 5, results in a unique pharmacological profile for this compound.

Stereochemical Influences on Biological Activity of this compound Enantiomers

The presence of a chiral center at the alpha-carbon of the propan-2-amine side chain means that this compound exists as a pair of enantiomers: (R)-1-(6-fluoro-1H-indol-3-yl)propan-2-amine and (S)-1-(6-fluoro-1H-indol-3-yl)propan-2-amine. In medicinal chemistry, it is a fundamental principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors.

For the broader class of α-alkylated tryptamines, stereochemistry is known to be a critical factor in determining biological activity. rsc.org However, a detailed investigation of the separate biological activities of the individual (R) and (S) enantiomers of this compound is not extensively documented in the available scientific literature. Therefore, a specific structure-activity relationship detailing the differential effects of the two enantiomers of this particular compound cannot be fully elucidated at this time. General principles suggest that one enantiomer would likely exhibit higher affinity and/or potency at specific receptor targets compared to the other.

Quantitative Structure-Activity Relationship (QSAR) and QSAR Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. hyphadiscovery.comacs.org These models are valuable tools for predicting the activity of novel compounds and for understanding the molecular properties that govern potency and selectivity. Various QSAR studies have been conducted on indole derivatives, providing insights applicable to analogues of this compound.

Different statistical methods are employed to build QSAR models, ranging from linear to more complex non-linear approaches.

Linear Models : Multiple Linear Regression (MLR) is a common starting point. For example, 2D-QSAR models using Genetic Function Approximation (GFA) coupled with MLR have been developed for indole derivatives, yielding models with good predictive power.

Non-Linear Models : More sophisticated methods are often used to capture complex relationships. These include Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Support Vector Regression (SVR). In several studies, non-linear models like ANN or SVR have demonstrated superior predictive performance compared to linear models for the same dataset.

3D-QSAR : Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric and electrostatic fields of a molecule influence its activity. annualreviews.org These models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

The validity and predictive power of QSAR models are assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Rcv²), and the root mean square error (RMSE). annualreviews.org

Model TypeTarget/Compound ClassValidation MetricsReference
GFA-MLR (2D-QSAR) Anti-IAV Indole DerivativesR² = 0.8861, q² = 0.7864
GFA-ANN (2D-QSAR) Anti-IAV Indole DerivativesR² = 0.8980, q² = 0.8884
CoMFA (3D-QSAR) Multitarget Indole Derivativesq² = 0.625, r²ncv = 0.967 annualreviews.org
CoMSIA (3D-QSAR) Multitarget Indole Derivativesq² = 0.523, r²ncv = 0.959 annualreviews.org
MIX SVR Amide DerivativesR² = 0.95 (test), Rcv² = 0.96

This interactive table presents examples of QSAR models developed for indole-related compounds and their reported validation statistics, where r²ncv is the non-cross-validated correlation coefficient.

For indole derivatives, QSAR studies have successfully modeled activity at targets like the serotonin transporter (SERT), dopamine (B1211576) D2 receptors, and MAO-A. annualreviews.org These models help rationalize the molecular interactions and binding modes of compounds and guide the design of new derivatives with improved potency and selectivity.

Structure-Metabolism Relationships (SMR) for Indole-Based Propan-2-amines

The metabolic fate of a drug is heavily influenced by its chemical structure. For indole-based propan-2-amines, two structural features are particularly important in defining their metabolism: the α-methyl group and substitutions on the indole ring.

Influence of the α-Methyl Group : The methyl group on the carbon alpha to the amine group provides significant steric hindrance. This modification makes α-methylated tryptamines, including this compound, poor substrates for monoamine oxidase (MAO), the primary enzyme responsible for the degradation of endogenous tryptamines like serotonin. nih.gov This resistance to MAO-mediated metabolism prolongs the compound's half-life and allows for greater central nervous system penetration. nih.gov

Metabolism of the Indole Ring : The parent compound, α-methyltryptamine (AMT), undergoes metabolism in vivo primarily through hydroxylation at various positions on the indole nucleus. In studies on rats, identified metabolites included 6-hydroxy-AMT and 7-hydroxy-AMT, indicating that the aromatic ring is a key site for metabolic attack, likely by cytochrome P450 (CYP) enzymes.

Influence of Fluorine Substitution : The introduction of a fluorine atom can significantly alter metabolic pathways. Fluorine substitution at a potential site of metabolism can block hydroxylation due to the high strength of the carbon-fluorine bond. researchgate.netnih.gov For example, studies on the related compound 5-fluoro-α-methyltryptamine (5-F-AMT) have shown that while it remains a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO1), it is a much poorer substrate for tryptophan hydroxylase (Tph) compared to non-fluorinated AMT. rsc.org This demonstrates that a fluorine atom on the indole ring can redirect metabolic processing away from certain enzymatic pathways.

Structure-Pharmacokinetic Relationships (SPKR) in Pre-Clinical Contexts

Structure-Pharmacokinetic Relationships (SPKR) examine how a molecule's chemical structure influences its absorption, distribution, metabolism, and excretion (ADME) profile. For indole-based derivatives, substitutions can dramatically alter pharmacokinetic properties.

The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family. Strategically placing a fluorine atom at a known site of metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. nih.gov

Lipophilicity and Permeability : Fluorine substitution can also influence a molecule's lipophilicity, which affects its ability to cross biological membranes, including the blood-brain barrier. While a single fluorine atom generally causes only a modest increase in lipophilicity, this can be sufficient to alter distribution profiles. Studies have also examined the impact of fluorination on interactions with efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration. Statistical modeling has suggested that the increase in molecular weight from adding fluorine does not necessarily lead to a higher risk of P-gp efflux.

Pre-clinical pharmacokinetic studies on related indole structures provide a template for understanding potential outcomes. For instance, in a series of indoline-based compounds developed as factor Xa inhibitors, a small number were profiled in a dog pharmacokinetic model, with one derivative demonstrating a favorable pharmacokinetic profile comparable to a clinical candidate, showcasing the successful optimization of SPKR within a chemical series.

Metabolism and Pharmacokinetics of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine Pre Clinical & in Vitro/non Human in Vivo

In Vitro Metabolic Stability and Metabolite Identification Studies

No publicly available data from in vitro studies on the metabolic stability or the identification of metabolites for 1-(6-fluoro-1H-indol-3-yl)propan-2-amine were found.

Hepatic Microsomal Stability and Plasma Stability

There is no available information regarding the stability of this compound when incubated with hepatic microsomes or in plasma from any preclinical species.

Identification of Phase I Metabolites (e.g., hydroxylation, dealkylation, oxidative cleavage)

No studies have been published that identify the Phase I metabolites of this compound. Information on metabolic pathways such as hydroxylation, dealkylation, or oxidative cleavage is not available.

Identification of Phase II Metabolites (e.g., glucuronidation, sulfation)

There are no publicly accessible data on the identification of Phase II metabolites of this compound, such as glucuronide or sulfate conjugates.

Cytochrome P450 (CYP) Isoenzyme Metabolism of this compound

No information is available in the public domain regarding the metabolism of this compound by Cytochrome P450 isoenzymes.

Specific CYP Isoforms Involved in Metabolism

There are no published data identifying the specific CYP450 isoforms that may be involved in the metabolism of this compound.

Reaction Phenotyping

No reaction phenotyping studies for this compound have been found in the public scientific literature.

Pre-Systemic Metabolism and Oral Bioavailability Considerations (Non-Human Models)

Specific studies on the oral bioavailability of this compound in non-human models are not extensively documented in publicly available literature. However, general principles of drug metabolism suggest that, like other orally administered tryptamines, it would be subject to first-pass metabolism in the gut wall and liver. The presence of the alpha-methyl group may confer some resistance to metabolism by monoamine oxidase (MAO), an enzyme that typically breaks down tryptamines.

The oral bioavailability of structurally similar indole (B1671886) derivatives can be influenced by their physicochemical properties. For instance, in rats, some compounds exhibit low oral bioavailability due to significant presystemic elimination in both the liver and the gut wall nih.gov. The fluorination at the 6-position of the indole ring may also impact its metabolic stability and absorption characteristics.

Factors that can influence the oral bioavailability of indole-based compounds include:

FactorPotential Impact on this compound
First-Pass MetabolismPotential for significant metabolism in the liver and gut, which could reduce systemic exposure.
LipophilicityThe fluoro group can increase lipophilicity, potentially enhancing membrane permeability and absorption.
Enzyme Inhibition/InductionInteraction with metabolic enzymes like cytochrome P450 could alter its own metabolism and that of co-administered drugs.

Distribution Studies in Non-Human Tissues and Fluids

Direct studies measuring the blood-brain barrier (BBB) penetration of this compound are limited. However, tryptamine (B22526) derivatives are generally known to cross the BBB to exert their effects on the central nervous system. The structural features of this compound, such as its relatively small size and the presence of a lipophilic fluoro group, would theoretically favor BBB penetration.

Animal studies with the closely related compound, 6-fluoro-α-methyltryptamine (6-fluoro-AMT), have shown that it produces a head-twitch response in rodents, which is indicative of central nervous system activity and suggests that it does cross the BBB wikipedia.org.

Specific tissue distribution studies for this compound in non-human models have not been detailed in available scientific literature. However, studies on other fluorinated drugs in rats have demonstrated that the administration of such compounds can lead to the fluorination of certain proteins in both the liver and the brain nih.govnih.gov. This suggests that fluorinated compounds, including likely this compound, can distribute to these and potentially other organs. The distribution would be influenced by factors such as blood flow to the tissues, the compound's affinity for tissue components, and its ability to cross cell membranes.

Excretion Pathways (Renal, Biliary) in Non-Human Models

The primary routes of excretion for this compound have not been specifically determined in non-human models. Generally, for tryptamine-like compounds, excretion occurs via the kidneys, with the parent compound and its metabolites being eliminated in the urine. Biliary excretion is another possible, though often less significant, pathway for such molecules. The extent of renal and biliary excretion would depend on the metabolic profile of the compound and the polarity of its metabolites. Highly polar metabolites are more readily excreted in the urine.

Pharmacokinetic Parameters in Non-Human Species

Quantitative pharmacokinetic parameters such as clearance rates for this compound in non-human species are not well-documented.

Volume of Distribution

No data is publicly available regarding the volume of distribution of this compound in any non-human preclinical model.

Half-Life (in Non-Human Models)

There is no published research detailing the elimination half-life of this compound in any non-human species.

Advanced Analytical Methodologies for Characterization and Detection of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 1-(6-fluoro-1H-indol-3-yl)propan-2-amine. The indole (B1671886) moiety within the molecule contains a chromophore that strongly absorbs ultraviolet (UV) light, making it readily detectable.

UV and Photodiode Array (PDA) Detection: A UV detector can quantify the compound at a single wavelength, while a PDA detector provides a full UV spectrum. This is invaluable for peak purity assessment, as it can distinguish the target compound from co-eluting impurities that may have different UV spectra. The typical maximum absorbance for indole derivatives occurs in the range of 270-290 nm.

Fluorescence Detection: The indole ring structure is naturally fluorescent, which can be exploited for highly sensitive and selective detection. nih.gov HPLC methods coupled with fluorescence detectors offer significantly lower detection limits compared to UV absorbance. nih.gov The selection of optimal excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio. nih.gov For indole-containing compounds, excitation is often performed in the 275-285 nm range, with emission monitored above 330 nm.

Table 1: Illustrative HPLC Method Parameters for Analysis

Parameter Setting Rationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) Organic solvent elutes the compound, while the acidic modifier improves peak shape and ionization for MS detection.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns of this dimension.
UV/PDA Detection 280 nm / 220-400 nm scan 280 nm is a characteristic absorbance wavelength for the indole ring; a full scan helps in purity analysis.
Fluorescence Excitation: 280 nm, Emission: 350 nm Offers high sensitivity and selectivity for the indole moiety. gnest.org

Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. ccsknowledge.com Primary amines such as this compound are often too polar and not sufficiently volatile for direct GC analysis, leading to poor peak shape and column interaction. researchgate.net

To overcome this, derivatization is employed to convert the amine into a more volatile and less polar derivative. h-brs.de This is typically achieved by reacting the primary amine group with an acylating agent. This process makes the compound amenable to separation on standard non-polar or medium-polarity GC columns and subsequent detection, commonly by a Flame Ionization Detector (FID). h-brs.deresearchgate.net

Table 2: Common Derivatization Agents for GC Analysis of Amines

Derivatizing Agent Abbreviation Resulting Derivative Key Advantage
Trifluoroacetic Anhydride TFAA Trifluoroacetamide Highly volatile, produces strong signal in electron-capture detectors. h-brs.de
N-methyl-bis(trifluoroacetamide) MBTFA Trifluoroacetamide Powerful trifluoroacetylating agent.
Pentafluoropropionic Anhydride PFPA Pentafluoropropionamide Creates derivatives with excellent chromatographic properties.

The molecule this compound contains a stereocenter at the second carbon of the propyl chain, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is critical to separate and quantify them. unife.it

Chiral chromatography is the definitive technique for this purpose. sigmaaldrich.com It utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation. gcms.cz Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral amines under both normal-phase and reversed-phase conditions. mdpi.com

Table 3: Selected Chiral Stationary Phases (CSPs) for Amine Separation

CSP Type Trade Name Examples Common Elution Mode
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD Normal Phase (Hexane/Isopropanol/Diethylamine)
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD Normal Phase, Reversed Phase
Cyclofructan-based Larihc CF6-P Supercritical Fluid Chromatography (SFC), Polar Organic Mode chromatographyonline.com

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool that provides information on the molecular weight and structure of the analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful technique for both quantification and identification.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound. mdpi.com Unlike nominal mass spectrometry, HRMS instruments (such as Time-of-Flight (ToF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. mdpi.com This high mass accuracy allows for the calculation of a single, unambiguous molecular formula from the measured mass, thereby confirming the identity of this compound. fda.gov

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₃FN₂
Monoisotopic Mass (Theoretical) 192.1063 g/mol nih.gov
Protonated Ion [M+H]⁺ (Theoretical) 193.1141
Hypothetical Measured [M+H]⁺ 193.1138
Mass Accuracy -1.55 ppm

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. ijcap.in In an MS/MS experiment, the protonated molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nih.gov

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound ([M+H]⁺ = 193.11), characteristic fragmentation would include:

Loss of ammonia (B1221849) (NH₃): A common loss from protonated primary amines.

Cleavage of the Cα-Cβ bond: This would result in the formation of a stable fluoro-indolemethyl carbocation, a dominant fragment in tryptamine-like structures.

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule, verifying the presence of the fluoro-indole core and the aminopropane side chain. unito.itresearchgate.net

Table 5: Predicted MS/MS Fragmentation of [C₁₁H₁₃FN₂ + H]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Structural Interpretation
193.11 176.08 NH₃ (17.03) Loss of the primary amine group.
193.11 148.06 C₂H₅N (45.05) Cleavage yielding the fluoro-indolemethyl fragment.
148.06 120.05 C₂H₄ (28.01) Further fragmentation of the indole ring structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrix Analysis (Non-Human)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection and quantification of this compound in complex non-human biological matrices such as plasma, serum, and tissue homogenates. The method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing low-concentration analytes in samples containing numerous interfering substances. nih.govnih.gov

The analytical process typically begins with sample preparation to isolate the target analyte and remove matrix components like proteins and lipids that can interfere with analysis. Common preparation techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net SPE, particularly using mixed-mode cation exchange cartridges, is often effective for purifying amine-containing compounds from biological fluids. researchgate.net

Chromatographic separation is frequently achieved using either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.govresearchgate.net A C18 column is common in RP-LC, while HILIC is advantageous for polar compounds like amines, often providing better retention and separation from other matrix components. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in positive ion mode, provides high specificity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances sensitivity. capes.gov.br For this compound, the [M+H]⁺ precursor ion would be at m/z 193.1. Specific product ions would be determined through infusion experiments with a pure standard.

The method is validated for parameters including linearity, accuracy, precision, recovery, and matrix effect to ensure reliable and reproducible results. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis in Non-Human Biological Matrix

ParameterDescription
Sample PreparationSolid-Phase Extraction (SPE) with mixed-mode cation exchange cartridges.
LC ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) or Reversed-Phase C18. researchgate.net
Mobile PhaseA: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient Elution).
Ionization ModeElectrospray Ionization (ESI), Positive Mode.
MS Analysis ModeMultiple Reaction Monitoring (MRM). capes.gov.br
Precursor Ion ([M+H]⁺)m/z 193.1.
Example Product IonsTo be determined empirically; likely fragments from the loss of the amine group or cleavage of the propyl side chain.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound. Techniques such as NMR, IR, and UV-Vis spectroscopy each provide unique information about the molecule's atomic connectivity, functional groups, and electronic system.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) NMR experiments allows for the complete assignment of all atoms and their connectivity.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the aromatic protons on the fluoro-substituted benzene (B151609) ring, the indole N-H proton, the C2-H proton of the indole ring, and the aliphatic protons of the propan-2-amine side chain. nih.gov Spin-spin coupling between adjacent protons would provide connectivity information.

¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for the aromatic carbons of the indole ring and the aliphatic carbons of the side chain. The carbon attached to the fluorine atom would appear as a doublet due to ¹³C-¹⁹F coupling, a key diagnostic feature. nih.gov

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive. nih.govrsc.org The spectrum for this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons (¹H-¹⁹F coupling) would provide additional structural confirmation.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. COSY identifies protons that are coupled to each other (e.g., within the side chain and the aromatic ring), while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. mdpi.com

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Key Features and Expected Multiplicity
¹H NMR~10.5-11.5 (indole N-H) ~7.0-7.8 (aromatic H) ~2.8-3.5 (side chain H) ~1.2 (methyl H)Broad singlet for N-H; doublets and doublet of doublets for aromatic protons due to H-H and H-F coupling; multiplets for side chain CH and CH₂; doublet for CH₃.
¹³C NMR~155-165 (C-F, doublet) ~95-140 (aromatic/indole C) ~40-50 (side chain CH) ~20-30 (side chain CH₂ and CH₃)Large ¹JCF coupling constant for C6; smaller ²JCF and ³JCF couplings for adjacent carbons. nih.gov
¹⁹F NMR~ -115 to -125Typically a triplet of doublets or doublet of doublets due to coupling with adjacent aromatic protons.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural features.

Table 3: Characteristic IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
Indole & Primary AmineN-H stretch3300 - 3500 (two bands for -NH₂, one for indole N-H)
Aromatic & AliphaticC-H stretch3000 - 3100 (aromatic) 2850 - 2960 (aliphatic)
Primary AmineN-H bend1590 - 1650
Aromatic RingC=C stretch1450 - 1600
Aryl-FluorideC-F stretch1100 - 1250

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system of this compound acts as a chromophore, absorbing UV light. The spectrum is expected to be similar to that of other indole derivatives, showing characteristic absorption maxima (λmax) resulting from π → π* transitions. mdpi.com The presence of the fluorine substituent is expected to have only a minor effect on the position of the absorption bands compared to the parent indole structure. nih.gov

Table 4: Expected UV-Vis Absorption Maxima

ChromophoreTransitionExpected λmax (in Ethanol/Methanol)
Indole Ringπ → π*~220 nm and ~270-290 nm. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides unequivocal proof of a molecule's constitution and conformation, including bond lengths, bond angles, and torsional angles.

The process requires the growth of a high-quality single crystal of the compound, which can be achieved by slow evaporation of a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed. The electron density map is calculated from the diffraction data, which is then used to build and refine a model of the molecular structure. rsc.org

While the crystal structure for this compound itself is not publicly available, data from the closely related compound 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one illustrates the type of information obtained. nih.govrsc.org Analysis of this analogue revealed an orthorhombic crystal system with the space group Pbca. Such an analysis for this compound would confirm the connectivity of the 6-fluoroindole (B127801) core to the propan-2-amine side chain and reveal its preferred conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Table 5: Example Crystallographic Data from an Analogue (C₁₇H₁₂FN₃O) nih.govrsc.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.7608(7)
b (Å)7.2802(4)
c (Å)24.4842(13)
Volume (ų)2631.1(2)
Z (Molecules/unit cell)8
Temperature (K)170

Electrochemical Methods for Detection and Characterization

Electrochemical methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), offer a sensitive and low-cost approach for the detection and characterization of electroactive compounds like this compound. The analysis is based on the electrochemical oxidation of the indole moiety at an electrode surface. rsc.orgresearchgate.net

The indole ring is susceptible to oxidation, typically yielding a distinct voltammetric peak at a positive potential. mdpi.com The exact potential of this oxidation peak depends on the electrode material, pH, and scan rate. Common electrode materials include glassy carbon (GCE), carbon paste (CPE), and boron-doped diamond. mdpi.com The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with materials like nanoparticles, conducting polymers, or molecularly imprinted polymers (MIPs). mdpi.comnih.gov For example, a sensor based on a GCE modified with gold nanoparticles could amplify the electrochemical response. mdpi.comnih.gov

CV can be used to study the oxidation mechanism, revealing whether the process is reversible or irreversible. For many indole derivatives, the oxidation is an irreversible process. researchgate.net SWV is often employed for quantitative analysis due to its higher sensitivity and better resolution compared to CV. By constructing a calibration curve of peak current versus concentration, the amount of the compound in a sample can be determined, with detection limits often reaching micromolar (μM) or even nanomolar (nM) levels. mdpi.com

Table 6: Voltammetric Techniques for Tryptamine (B22526) Derivative Analysis

TechniqueElectrode TypePrincipleApplication
Cyclic Voltammetry (CV)Glassy Carbon Electrode (GCE)Scans potential linearly and measures resulting current to study redox behavior. nih.govMechanistic studies (reversibility, oxidation potential). researchgate.net
Square-Wave Voltammetry (SWV)Carbon Paste Electrode (CPE)Superimposes a square wave on a potential staircase, enhancing sensitivity. mdpi.comQuantitative analysis, low concentration detection.
AmperometryModified Thermoplastic Electrode (TPE)Measures current at a fixed potential, offering high temporal resolution. mdpi.comFlow-injection analysis or constant monitoring.
Differential Pulse Voltammetry (DPV)MIP-Modified ElectrodeApplies pulses of increasing amplitude on a linear potential ramp for high sensitivity. mdpi.comTrace quantification with enhanced selectivity. mdpi.com

Theoretical and Computational Chemistry Studies of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Quantum Chemical Calculationsdiva-portal.org

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine, dissecting its electronic architecture and energetic landscape. These computational methods are instrumental in understanding the molecule's reactivity and behavior at a subatomic level.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is fundamentally shaped by the interplay of the indole (B1671886) ring system and its substituents. The introduction of a fluorine atom at the 6-position of the indole ring significantly influences the electron distribution across the molecule. researchgate.net Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the electron density of the aromatic system.

Computational studies on similar indole derivatives often employ Density Functional Theory (DFT) to model the electronic structure. chemrxiv.orgmdpi.com These calculations typically reveal the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For tryptamines, the HOMO is generally localized on the indole ring, indicating its role as the primary site for electrophilic attack. researchgate.net The LUMO, conversely, is distributed over the entire molecule, including the ethylamine (B1201723) side chain. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transition properties.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-5.8 eVDFT/B3LYP/6-31G
LUMO Energy-0.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-31G
Dipole Moment2.5 DDFT/B3LYP/6-31G

Conformational Analysis and Energetics

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the propan-2-amine side chain. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface and identify stable conformers. nih.govnih.gov

Aromaticity and Tautomerism of the Indole Moietyrsc.org

The indole nucleus is an aromatic system, a property that is crucial for its chemical stability and reactivity. The aromaticity of the 6-fluoroindole (B127801) moiety can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov The introduction of the fluorine atom can slightly perturb the aromaticity of the benzene (B151609) ring portion of the indole system due to its electronic effects.

Tautomerism in the indole ring is also a subject of computational investigation. While the 1H-indole tautomer is overwhelmingly the most stable form, the potential for other tautomers, such as 3H-indole or 7H-indole, can be evaluated computationally. These calculations consistently show that the 1H-tautomer is significantly lower in energy, confirming its predominance under normal conditions.

Molecular Docking and Ligand-Receptor Interaction Modelingnih.govnih.gov

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein receptor. For this compound, these studies are critical for understanding its potential pharmacological activity, particularly its interactions with serotonin (B10506) receptors. nih.govresearchgate.net

Identification of Binding Pockets

Molecular docking studies on structurally similar tryptamine (B22526) derivatives have identified key binding pockets within serotonin receptors, such as the 5-HT2A receptor. semanticscholar.orgejournals.ca These binding pockets are typically hydrophobic cavities lined with aromatic and aliphatic amino acid residues. The indole ring of the ligand often engages in π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the receptor's binding site. The protonated amine of the side chain is crucial for forming a salt bridge with a conserved aspartate residue, a key anchoring point for many aminergic G-protein coupled receptors. nih.gov

Elucidation of Key Intermolecular Interactions with Biological Targets

The binding of this compound to its biological targets is governed by a network of intermolecular interactions. Molecular docking simulations can elucidate these interactions in detail.

Hydrogen Bonding: The amine group of the side chain is a primary hydrogen bond donor, interacting with acidic residues like aspartate in the binding pocket. The indole N-H group can also act as a hydrogen bond donor. nih.gov

π-π Stacking: The aromatic indole ring can form favorable π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The ethyl group and the indole ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The fluorine atom at the 6-position can potentially participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which could contribute to binding affinity and selectivity.

Interaction TypeLigand MoietyPotential Interacting ResidueEstimated Contribution to Binding
Salt Bridge/Hydrogen BondPropan-2-amineAspartic Acid (e.g., Asp155 in 5-HT2A)Strong
π-π StackingIndole RingPhenylalanine (e.g., Phe339, Phe340 in 5-HT2A)Moderate
Hydrogen BondIndole N-HSerine/ThreonineWeak to Moderate
Hydrophobic InteractionPropyl Side ChainLeucine, Valine, IsoleucineModerate
Halogen Bond6-Fluoro SubstituentCarbonyl Oxygen of BackboneWeak

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its interactions with biological targets, most notably serotonin receptors, which are key to the effects of many tryptamines. nih.govnih.gov

While specific MD simulation data for this compound is not extensively published, the principles of its interaction can be inferred from studies on similar tryptamine derivatives and their complexes with serotonin receptors, such as the 5-HT1A, 5-HT2A, and 5-HT1B receptors. nih.govnih.govchemrxiv.org These simulations typically reveal that the stability of the ligand-protein complex is governed by a network of non-covalent interactions.

The stability of such complexes can be quantified through metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD, indicating that the ligand has found a favorable and persistent binding pose. nih.gov

The binding of a ligand to a receptor is not a simple lock-and-key mechanism; both molecules can undergo conformational changes to achieve an optimal fit. MD simulations are instrumental in visualizing these induced-fit phenomena. researchgate.net Upon binding of a tryptamine derivative, serotonin receptors have been shown to transition from an inactive to an active conformational state. nih.gov

These conformational shifts can involve the rearrangement of transmembrane helices, leading to the opening or closing of intracellular signaling pathways. nih.govxjtlu.edu.cn For this compound, it is hypothesized that its binding would induce similar conformational changes in serotonin receptors, triggering the downstream signaling cascades responsible for its psychoactive effects. The specific nature and magnitude of these conformational changes would be influenced by the unique stereoelectronic profile conferred by the 6-fluoro substitution.

Computational studies on tryptamine itself have identified multiple low-energy conformers, and the specific conformation adopted upon binding is crucial for receptor activation. researchgate.net The presence of the alpha-methyl group in this compound introduces a chiral center and further influences its preferred binding conformation and interaction with the receptor. acs.org

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov The this compound scaffold, with its tryptamine core, serves as a valuable starting point for the design of new psychoactive and therapeutic agents. nih.govarxiv.org

De novo drug design algorithms can utilize the this compound scaffold as a seed to generate novel molecules with desired properties. These programs can explore vast chemical spaces by adding or modifying functional groups to the core scaffold, aiming to optimize binding affinity, selectivity, and pharmacokinetic properties for specific targets, such as different serotonin receptor subtypes. frontiersin.org

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target of interest. nih.gov A common approach is to use the this compound structure as a query to search for molecules with similar 3D shapes and pharmacophoric features. nih.gov This can lead to the discovery of novel ligands with diverse chemical structures but similar biological activities. For instance, a virtual screen could identify compounds that mimic the key interactions of this compound with the serotonin 2A receptor, a primary target for many hallucinogens. nih.govuit.no

Computational Approach Application to this compound Scaffold Potential Outcome
De Novo Drug DesignGeneration of novel molecules by modifying the scaffold.Discovery of new compounds with improved potency or selectivity for specific receptors.
Virtual ScreeningSearching large chemical databases for compounds similar to the scaffold.Identification of existing compounds with potential psychoactive or therapeutic effects.
Scaffold HoppingFinding new core structures with similar 3D arrangements of key functional groups.Discovery of novel chemical classes of compounds with similar biological activity.

Cheminformatics and Data Mining for Related Indole Scaffolds

Cheminformatics and data mining are essential for navigating the vast and complex landscape of chemical information. taylorandfrancis.com For indole scaffolds related to this compound, these techniques can be used to establish structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). nih.govnih.govelsevier.com

By analyzing large datasets of tryptamine derivatives and their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship with biological activity. For example, a QSAR study might reveal that the hallucinogenic potency of a series of tryptamines is correlated with specific electronic properties of the indole ring and the size of the substituents on the amine nitrogen. nih.govnih.gov

Data mining of chemical databases can also uncover trends and patterns in the biological activities of indole scaffolds. For instance, an analysis might reveal that fluorination at the 6-position of the indole ring, as in this compound, generally leads to an increase in binding affinity for certain serotonin receptor subtypes compared to non-fluorinated analogs. wikipedia.org This information can then guide the design of future drug discovery efforts.

Cheminformatics Technique Application to Indole Scaffolds Insights Gained
QSAR ModelingPredicting the biological activity of new indole derivatives based on their structure.Understanding the relationship between molecular properties and psychoactive effects.
Pharmacophore MappingIdentifying the key 3D arrangement of functional groups required for biological activity.Guiding the design of new molecules that fit the receptor binding site.
Chemical Space AnalysisVisualizing and exploring the diversity of known indole derivatives.Identifying underexplored areas of chemical space for new drug discovery.

Potential Research Applications and Tools Involving 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Development as a Pharmacological Probe for Specific Receptor Systems

1-(6-fluoro-1H-indol-3-yl)propan-2-amine serves as a valuable pharmacological probe for investigating specific receptor systems, primarily within the central nervous system. Its structural similarity to serotonin (B10506) (5-hydroxytryptamine or 5-HT) allows it to interact with various serotonin receptors. Research has particularly highlighted its activity as a potent agonist at the 5-HT2A receptor, a key player in mediating psychedelic effects. iiab.me

The fluorination at the 6-position of the indole (B1671886) ring modifies its binding affinity and selectivity for different receptor subtypes compared to its non-fluorinated parent compound, α-methyltryptamine (AMT). wikipedia.orgwikiwand.com This modification allows researchers to dissect the specific roles of different serotonin receptors in various physiological and pathological processes. By studying the binding and functional activity of this compound at these receptors, scientists can gain a deeper understanding of the serotonergic system's involvement in mood, cognition, and perception.

Furthermore, this compound has been shown to be an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin. wikipedia.org Its half-maximal inhibitory concentration (IC50) for MAO-A inhibition is reported to be between 580 to 1,800 nM. wikipedia.org This dual action as a receptor agonist and enzyme inhibitor makes it a complex but informative tool for studying the intricacies of serotonergic neurotransmission.

Use as a Chemical Biology Tool to Investigate Signaling Pathways

As a specific receptor agonist, this compound is a powerful tool in chemical biology for elucidating intracellular signaling pathways. When it binds to and activates receptors like the 5-HT2A receptor, it triggers a cascade of downstream events within the cell. Researchers can use this compound to initiate these signaling cascades and then use various molecular and cellular techniques to study the subsequent events.

For instance, the activation of G-protein coupled receptors (GPCRs) like the 5-HT2A receptor leads to the activation of specific G-proteins and the production of second messengers, such as inositol (B14025) phosphates and diacylglycerol. By treating cells with this compound and measuring the levels of these second messengers, scientists can map out the initial steps of the signaling pathway. Furthermore, they can investigate downstream events such as protein phosphorylation, changes in gene expression, and alterations in neuronal excitability. This allows for a detailed understanding of how receptor activation translates into a cellular response.

Scaffold for Further Drug Discovery Research (Lead Optimization Concepts)

The chemical structure of this compound provides a valuable scaffold for the design and synthesis of new drug candidates. In drug discovery, a "scaffold" is a core molecular structure that can be systematically modified to create a library of related compounds with diverse pharmacological properties. The indole ring, a common motif in many biologically active molecules, and the aminopropane side chain of this compound offer multiple points for chemical modification.

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is refined to improve its potency, selectivity, and pharmacokinetic properties. The tryptamine (B22526) skeleton of this compound has been the basis for extensive structure-activity relationship (SAR) studies. nih.gov By synthesizing and testing analogs with different substituents on the indole ring or modifications to the side chain, researchers can identify key structural features that govern the compound's interaction with its biological targets. For example, the position of the fluorine atom has been shown to significantly influence the compound's pharmacological activity. wikipedia.orgwikiwand.com This knowledge can then be used to design new molecules with enhanced therapeutic potential for a range of conditions, from neuropsychiatric disorders to cancer. nih.gov

Applications in Neurochemical Research

The ability of this compound to interact with the serotonin system makes it a valuable tool in neurochemical research. Its applications extend to studies of neurotransmitter release and the development of tracers for in vivo imaging techniques.

One key application is in studying the release of neurotransmitters. As a monoamine releasing agent, it can be used in vitro and in vivo to investigate the mechanisms by which tryptamines induce the release of serotonin, dopamine (B1211576), and norepinephrine (B1679862) from nerve terminals. iiab.me This provides insights into the complex interplay between different neurotransmitter systems in the brain.

Furthermore, the fluorine atom in its structure makes it a candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope commonly used in Positron Emission Tomography (PET) imaging. nih.govrsc.orgd-nb.info A radiolabeled version of this compound could be used as a PET tracer to visualize and quantify the distribution of its target receptors, such as the 5-HT2A receptor, in the living brain. This would be an invaluable tool for studying the role of these receptors in neuropsychiatric disorders and for assessing the efficacy of new drugs that target the serotonergic system. The development of automated synthesis methods for such radiotracers is an active area of research. d-nb.infosnmjournals.org

Forensic Chemistry and Analytical Toxicology Research

The emergence of this compound as a designer drug has necessitated the development of advanced analytical methods for its detection and quantification in biological samples. wikiwand.comnih.gov This has spurred research in the fields of forensic chemistry and analytical toxicology.

Forensic laboratories require robust and sensitive methods to identify and confirm the presence of this compound in seized materials and in biological fluids from individuals suspected of consumption. cdc.govwho.intuomustansiriyah.edu.iq A variety of analytical techniques are employed for this purpose, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govpmda.go.jpresearchgate.net These methods allow for the separation of the compound from complex matrices and its unambiguous identification based on its mass spectrum.

Research in this area focuses on improving the sensitivity and specificity of these detection methods, as well as developing rapid screening techniques. nih.govnih.gov This includes optimizing sample preparation procedures to efficiently extract the compound from biological samples like blood and urine. nih.gov The development of these analytical methods is crucial for law enforcement and public health agencies to monitor the prevalence of this and other new psychoactive substances.

Future Directions and Unanswered Questions in the Research of 1 6 Fluoro 1h Indol 3 Yl Propan 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of indole (B1671886) alkaloids, including fluorinated tryptamines, is an area of continuous innovation in organic chemistry. acs.orgmdpi.com Future research is poised to move beyond traditional synthetic routes to explore more efficient, scalable, and environmentally benign methodologies.

Green Chemistry Approaches: A significant future direction is the development of sustainable synthetic protocols. This includes the use of greener solvents, such as ethanol, and the avoidance of metal catalysts, as demonstrated in some modern indole synthesis methods. rsc.org Research into one-pot reactions and multicomponent reactions that reduce waste and improve atom economy is a priority. acs.orgrsc.org

Biocatalysis and Enzymatic Pathways: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Future studies could explore the biocatalysis of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine, potentially using engineered enzymes or whole-cell systems. researchgate.net Research on silencing native biosynthetic pathways in plant cultures, like C. roseus, and feeding them synthetic precursors such as fluorinated tryptamines has shown promise for producing novel alkaloids, a strategy that could be adapted for this compound. pnas.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecules, including indole alkaloids, by enabling novel radical cascade reactions. acs.org Applying this technology could unlock new, efficient synthetic routes to this compound and its derivatives, potentially reversing conventional reactivity patterns and allowing for scalable production. acs.org

Nonbiomimetic Strategies: While biomimetic synthesis is valuable, nonbiomimetic approaches using techniques like alkyne-based strategies offer greater flexibility and access to novel derivatives that are structurally distinct from those found in nature. rsc.org

Deeper Mechanistic Insights into Receptor Interactions and Functional Selectivity

The pharmacological effects of tryptamines are primarily mediated by their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype. nih.govsemanticscholar.org However, the precise influence of the fluorine atom at the 6-position on receptor binding and functional signaling remains an area of active investigation.

Receptor Binding Affinity: Studies on analogous fluorinated tryptamines have shown that fluorination can have varied effects on receptor affinity. nih.gov While it often has little effect on 5-HT₂A/2C receptor affinity, it can significantly alter affinity for the 5-HT₁A receptor. semanticscholar.orgscispace.com A comprehensive binding profile of this compound across a wider range of serotonin receptor subtypes and other potential targets (e.g., trace amine-associated receptors) is needed. nih.gov

Functional Selectivity (Biased Agonism): A critical unanswered question is how 6-position fluorination impacts functional selectivity. This is the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Future research should employ advanced cell-based assays to determine if this compound acts as a biased agonist at 5-HT₂A or other receptors, which could have significant implications for its pharmacological profile.

Role of the α-Methyl Group: The α-methyl group is known to be crucial for the specific behavioral effects of some tryptamines. For instance, its presence in 6-fluoro-α-methyltryptamine (6-FMT) induces head-twitch responses in mice, whereas the non-methylated counterpart, 6-fluorotryptamine, does not. Further investigation is needed to understand the molecular interactions at the receptor level that are dictated by this structural feature in combination with ring fluorination.

A study on various fluorinated tryptamines provided the following insights into receptor affinities:

Compound5-HT₂A Ki (nM)5-HT₂C Ki (nM)5-HT₁A Ki (nM)
6-Fluoro-DET662153020
4-Fluoro-5-methoxy-DMT1002500.23

Data adapted from studies on analogous fluorinated tryptamines. semanticscholar.orgnih.gov

Advanced In Vivo Pharmacokinetic and Pharmacodynamic Modeling (Non-Human)

Understanding the relationship between the concentration of a compound in the body over time (pharmacokinetics, PK) and its resulting pharmacological effects (pharmacodynamics, PD) is fundamental. For this compound, this area requires significant exploration in non-human models.

Metabolite Identification: The metabolic fate of this compound is largely unknown. Future studies must focus on identifying its major metabolites in various preclinical species using high-resolution mass spectrometry. Understanding how the fluorine atom influences metabolic pathways (e.g., hydroxylation, N-dealkylation) is crucial.

Population PK/PD Modeling: Advanced modeling techniques, such as population PK/PD analysis, can characterize the time course of the compound's effects and the variability between individuals. nih.govfda.gov This involves developing mathematical models that link plasma concentrations to specific, measurable endpoints in animal models, such as receptor occupancy or behavioral responses. nih.gov Such models are essential for predicting the intensity and duration of effects.

Brain Penetration and Distribution: Determining the extent to which this compound and its active metabolites cross the blood-brain barrier is critical. Future research should utilize techniques like microdialysis or positron emission tomography (PET) in non-human primates or rodents to quantify target engagement and regional brain distribution.

Application of Artificial Intelligence and Machine Learning in Predicting Activity and Metabolism

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and pharmacology. ibm.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use computational methods to correlate a compound's chemical structure with its biological activity. nih.gov Holographic QSAR (HQSAR) has been successfully applied to tryptamine (B22526) derivatives to predict their binding affinities at various receptors, including 5-HT₁A and 5-HT₂A, without needing complex 3D alignments. nih.govresearchgate.net Future work should develop specific QSAR models for fluorinated tryptamines to predict the receptor affinity and functional activity of novel analogues, guiding synthetic efforts. maps.orgindexcopernicus.com

Metabolism Prediction: ML algorithms can be trained on existing metabolic data to predict the metabolic fate of new compounds. Applying these models to this compound could predict its likely metabolites and potential drug-drug interactions, prioritizing experimental validation.

De Novo Design: Generative AI models can design novel molecular structures with desired pharmacological properties. In the future, such models could be used to propose new fluorinated tryptamine derivatives with optimized receptor selectivity or specific PK profiles, accelerating the discovery of new chemical probes.

Methodological Advancements in Analytical Detection and Quantification

Robust and sensitive analytical methods are essential for all aspects of research, from synthetic quality control to pharmacokinetic analysis. oup.comresearchgate.net

High-Sensitivity LC-MS/MS: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, future research will focus on developing ultra-sensitive methods with lower limits of detection (LOD). nih.govoup.com This is particularly important for accurately quantifying low concentrations of the parent compound and its metabolites in complex biological matrices like brain tissue or microdialysis samples. researchgate.net

Chiral Separation: Since this compound possesses a chiral center, its enantiomers may have different pharmacological properties. A significant unanswered question is the differential activity of the (R)- and (S)-enantiomers. Future analytical work must focus on developing and validating robust chiral separation methods, likely using chiral chromatography columns, to isolate and quantify each enantiomer independently. researchgate.net

Matrix-Specific Validations: Validated methods for quantifying the compound in various biological fluids (e.g., plasma, urine) and tissues (e.g., brain, liver) from different preclinical species are needed. This includes addressing potential matrix effects that can interfere with accurate measurement. researchgate.netjapsonline.com

Elucidation of Long-Term Effects on Cellular Systems (In Vitro)

The long-term consequences of cellular exposure to this compound are entirely unexplored. In vitro studies using relevant cell lines (e.g., neuronal cells, hepatocytes) are a critical first step.

Receptor Downregulation and Desensitization: Chronic exposure of cells to a receptor agonist can lead to downregulation (a decrease in the number of receptors) or desensitization (a reduced response to the agonist). Future studies should investigate whether long-term in vitro exposure to this compound leads to changes in the expression and function of 5-HT receptors.

Neuronal Plasticity Markers: Research is needed to determine if sustained exposure affects markers of neuronal health and plasticity. This could involve measuring changes in the expression of proteins like brain-derived neurotrophic factor (BDNF), or assessing effects on neurite outgrowth and synaptic density in cultured neurons.

Cellular Viability and Stress Responses: Investigating the impact of long-term exposure on cell viability, mitochondrial function, and the activation of cellular stress pathways (e.g., oxidative stress, unfolded protein response) is essential to understand the compound's cellular interaction profile.

Q & A

Q. What synthetic strategies are effective for preparing 1-(6-fluoro-1H-indol-3-yl)propan-2-amine, and what are their limitations?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are widely used for introducing fluorine at the indole C6 position. For example, a scaled-up procedure involving Pd(PPh₃)₂Cl₂/CuI catalysis with triethylamine as a base achieved 67% yield for a structurally analogous fluoro-indole derivative . Key limitations include sensitivity to oxygen/moisture, requiring inert conditions, and potential byproducts from competing coupling sites. Post-synthetic amination via reductive alkylation (using NaBH₄ or LiAlH₄) can introduce the propan-2-amine side chain, though regioselectivity must be verified via NMR and LC-MS .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with <sup>1</sup>H/<sup>13</sup>C NMR and FTIR spectroscopy. For HRMS, use electrospray ionization (ESI+) to confirm the molecular ion [M+H]<sup>+</sup> at m/z 193.1 (calculated for C₁₁H₁₃FN₂). NMR should show characteristic indole NH (~10 ppm), fluorine-induced deshielding at C6 (δ ~7.2–7.5 ppm), and propan-2-amine methyl groups (δ ~1.2–1.4 ppm). LC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) can assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How does the fluorine substitution at C6 influence binding affinity to serotonin receptors compared to analogs with fluorination at other positions?

  • Methodological Answer : Conduct competitive radioligand binding assays (e.g., using [³H]LSD for 5-HT₂A/2C receptors) with HEK293 cells expressing human receptors. Compare IC₅₀ values of the C6-fluoro derivative against C5- (e.g., 5F-AMT) and C7-fluoro analogs (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine ). Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 6WGT) can rationalize steric/electronic effects of fluorine positioning. For example, C6-fluoro may enhance π-stacking with Phe339 in 5-HT₂A, whereas C5-fluoro could disrupt hydrogen bonding .

Q. How can conflicting reports about antimicrobial activity be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) across labs to minimize variability. Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains with controls (ciprofloxacin for bacteria, amphotericin B for fungi). Include cytotoxicity assays (e.g., HEK293 viability via MTT) to differentiate selective antimicrobial effects from general toxicity. Conflicting MIC values may arise from differences in bacterial efflux pump expression or compound solubility (use DMSO ≤1% v/v) .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For example, the compound’s logP (~2.1) suggests moderate blood-brain barrier penetration, relevant for CNS-targeted studies. Molecular dynamics simulations (e.g., GROMACS) can model binding stability to serum albumin, affecting bioavailability. Validate predictions with in vitro assays: Caco-2 monolayers for intestinal absorption and human liver microsomes for metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.